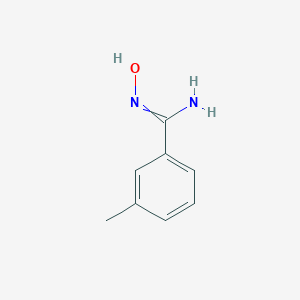

N'-Hydroxy-3-methylbenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

N’-Hydroxy-3-methylbenzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is known for its crystalline solid form and has a melting point of 82-87°C . This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-methylbenzenecarboximidamide typically involves the reaction of 3-methylbenzenecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of N’-Hydroxy-3-methylbenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .

化学反応の分析

Types of Reactions

N’-Hydroxy-3-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines .

科学的研究の応用

Pharmaceutical Synthesis

N'-Hydroxy-3-methylbenzenecarboximidamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of more complex molecular frameworks essential for drug development. The compound's utility is primarily attributed to its ability to act as a precursor in the synthesis of benzimidazole derivatives, which are widely recognized for their diverse biological activities.

Recent studies have highlighted the potential therapeutic applications of this compound derivatives, particularly in treating neurodegenerative diseases such as Alzheimer's disease (AD). Compounds derived from this structure have been shown to exhibit significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of AD.

Case Study: Alzheimer's Disease Research

In a study focusing on novel rivastigmine-based molecules, derivatives of this compound were synthesized and evaluated for their efficacy in vitro and in vivo. The findings indicated that these compounds not only inhibited AChE and BChE but also demonstrated antioxidant properties and reduced tau protein aggregation—key factors in AD progression. The compounds were found to reverse memory impairment in animal models, suggesting their potential as therapeutic agents for cognitive disorders .

Table 2: Potential Future Applications

| Application Area | Potential Uses |

|---|---|

| Neurodegenerative Diseases | Alzheimer's Disease Treatment |

| Antioxidant Therapy | Protection Against Oxidative Stress |

| Anti-inflammatory Agents | Treatment of Neuroinflammation |

作用機序

The mechanism of action of N’-Hydroxy-3-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

N’-Hydroxybenzenecarboximidamide: Similar structure but lacks the methyl group at the 3-position.

N’-Hydroxy-4-methylbenzenecarboximidamide: Similar structure with the methyl group at the 4-position.

Uniqueness

N’-Hydroxy-3-methylbenzenecarboximidamide is unique due to the presence of the hydroxyl and methyl groups, which confer specific chemical properties and reactivity . This makes it distinct from other similar compounds and useful in various specialized applications .

生物活性

N'-Hydroxy-3-methylbenzenecarboximidamide, also known as N-hydroxy-3-methylbenzimidamide, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

- CAS Number : 40067-82-1

This compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent. It interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.

- Antitumor Activity : Research indicates that this compound may inhibit tumor cell proliferation by inducing apoptosis and disrupting the cell cycle. Its effectiveness can be measured using IC50 values in cytotoxic assays against cancer cell lines.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism Description | Reference |

|---|---|---|

| Antimicrobial | Disrupts bacterial cell membranes | |

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates cytokine production |

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Natural Products, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, with an IC50 value of approximately 8 μM for breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression at the G1 phase.

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

特性

CAS番号 |

40067-82-1 |

|---|---|

分子式 |

C8H10N2O |

分子量 |

150.18 g/mol |

IUPAC名 |

N'-hydroxy-3-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

InChIキー |

KJMNPGUHEUTHMR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=NO)N |

異性体SMILES |

CC1=CC(=CC=C1)/C(=N\O)/N |

正規SMILES |

CC1=CC(=CC=C1)C(=NO)N |

ピクトグラム |

Irritant |

同義語 |

m-Tolylamideoxime |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。